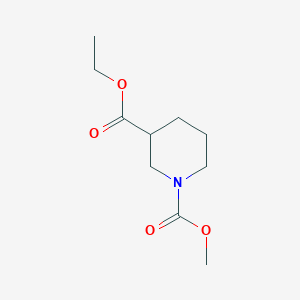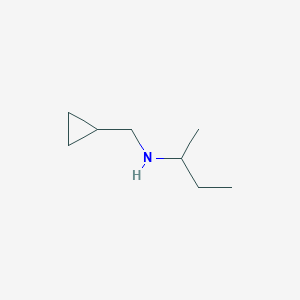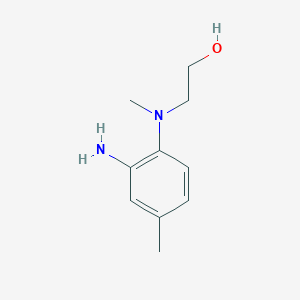
3-Ethyl 1-methyl piperidine-1,3-dicarboxylate
Vue d'ensemble
Description
“3-Ethyl 1-methyl piperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C10H17NO4. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C10H17NO4/c1-2-14-9(12)7-6-8-11(3)5-4-10(13)15-7/h7H,2-6H2,1-3H3 .
Mécanisme D'action
The mechanism of action of 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate is not well understood. However, it is believed to interact with a variety of biological targets, including enzymes and receptors. It is also believed to interact with the cell membrane, which may affect the transport of various molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects, including increased alertness and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethyl 1-methyl piperidine-1,3-dicarboxylate has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is a versatile compound that can be used in a variety of applications. However, it is important to note that this compound is a toxic compound, and care should be taken when handling it.
Orientations Futures
Given its versatility and potential applications, 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate has a variety of potential future directions. It could be used as a ligand in the synthesis of metal-organic frameworks (MOFs) for a variety of applications, such as catalysis, separation, and drug delivery. It could also be used as a reagent in the synthesis of various organic compounds, such as 1,4-dihydropyridine derivatives, which could be used in the treatment of cardiovascular diseases. Finally, it could be used in the development of new drugs and therapies for a variety of conditions.
Applications De Recherche Scientifique
3-Ethyl 1-methyl piperidine-1,3-dicarboxylate is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as 1,4-dihydropyridine derivatives, which have potential applications in the treatment of cardiovascular diseases. It has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are useful materials for a variety of applications, such as catalysis, separation, and drug delivery.
Propriétés
IUPAC Name |
3-O-ethyl 1-O-methyl piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-15-9(12)8-5-4-6-11(7-8)10(13)14-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQADOWEGPBCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)
![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)







![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)

